molecular formula C11H9BrClNO2 B2474457 ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate CAS No. 2162414-76-6

ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate

Cat. No.: B2474457
CAS No.: 2162414-76-6
M. Wt: 302.55
InChI Key: ILUKYMDKGXLVFZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, characterized by the presence of bromine and chlorine substituents on the indole ring, is of interest due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor followed by esterification. One common method starts with the bromination of 5-chloroindole using bromine in an appropriate solvent. The resulting 4-bromo-5-chloroindole is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, influencing cellular pathways. The bromine and chlorine substituents may enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-1H-indole-2-carboxylate
  • Ethyl 4-chloro-1H-indole-2-carboxylate
  • Ethyl 5-chloro-1H-indole-2-carboxylate

Uniqueness

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate is unique due to the presence of both bromine and chlorine substituents on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one halogen substituent .

Properties

IUPAC Name

ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(13)10(6)12/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUKYMDKGXLVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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